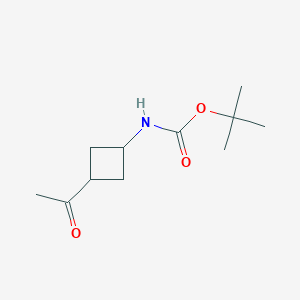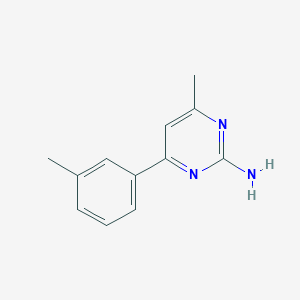![molecular formula C4H2N2O3 B6614858 4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one CAS No. 73314-58-6](/img/structure/B6614858.png)
4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one
概要
説明
4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one is a heterocyclic compound with the molecular formula C4H2N2O3 and a molecular weight of 126.07 g/mol This compound is characterized by a fused ring system consisting of a furan ring and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(but-3-ynyl)-3-(2-aminoethyl)-3H-diazirine with aluminum methylate in toluene at 0°C, followed by the addition of the oxadiazole precursor . The reaction mixture is then stirred at room temperature, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted analogs with different functional groups attached to the oxadiazole ring.
科学的研究の応用
4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one, 6-methyl-: A methylated analog with similar chemical properties.
Furo[3,4-c][1,2,5]oxadiazol-4(6H)-one: Another analog with slight structural variations.
Uniqueness
This compound is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
特性
IUPAC Name |
6H-furo[3,4-c][1,2,5]oxadiazol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O3/c7-4-3-2(1-8-4)5-9-6-3/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBHBWVPYXTMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NON=C2C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)
![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)



